molecular formula C14H15NO4 B14769661 Methyl 3-((3,5-dimethylisoxazol-4-yl)methoxy)benzoate

Methyl 3-((3,5-dimethylisoxazol-4-yl)methoxy)benzoate

Cat. No.: B14769661
M. Wt: 261.27 g/mol
InChI Key: QGKQXWORVUPWPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-((3,5-dimethylisoxazol-4-yl)methoxy)benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a benzoate ester linked to a 3,5-dimethylisoxazole moiety through a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-((3,5-dimethylisoxazol-4-yl)methoxy)benzoate typically involves the following steps:

    Formation of 3,5-dimethylisoxazole: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Methoxylation: The 3,5-dimethylisoxazole is then reacted with a suitable methoxy reagent to introduce the methoxy group.

    Esterification: The final step involves the esterification of the methoxylated 3,5-dimethylisoxazole with benzoic acid or its derivatives under acidic conditions to form the desired compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-((3,5-dimethylisoxazol-4-yl)methoxy)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Substitution reactions may involve nucleophiles like halides or amines under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Methyl 3-((3,5-dimethylisoxazol-4-yl)methoxy)benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 3-((3,5-dimethylisoxazol-4-yl)methoxy)benzoate involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of certain enzymes, leading to the modulation of cellular pathways . The compound’s structure allows it to bind to active sites of enzymes, thereby affecting their function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-((3,5-dimethylisoxazol-4-yl)methoxy)benzoate is unique due to its specific ester linkage, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for targeted research and applications.

Properties

Molecular Formula

C14H15NO4

Molecular Weight

261.27 g/mol

IUPAC Name

methyl 3-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]benzoate

InChI

InChI=1S/C14H15NO4/c1-9-13(10(2)19-15-9)8-18-12-6-4-5-11(7-12)14(16)17-3/h4-7H,8H2,1-3H3

InChI Key

QGKQXWORVUPWPM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C)COC2=CC=CC(=C2)C(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.